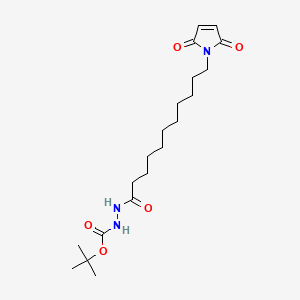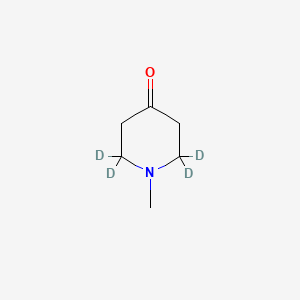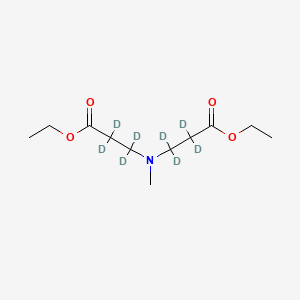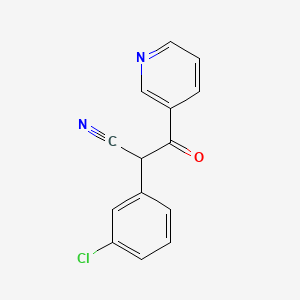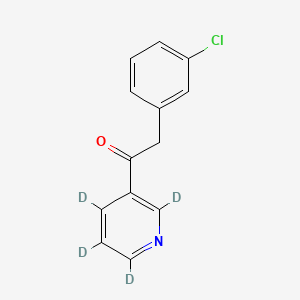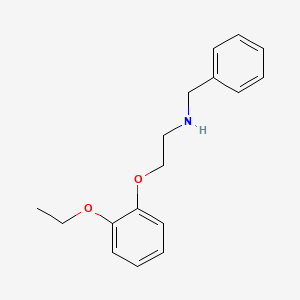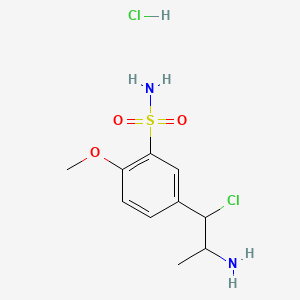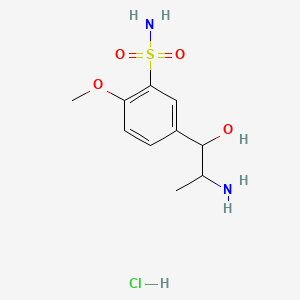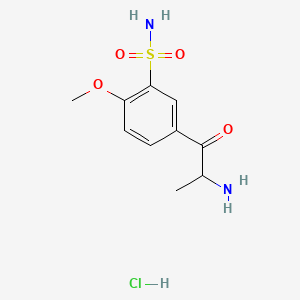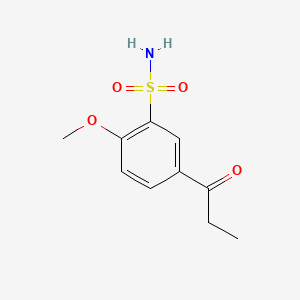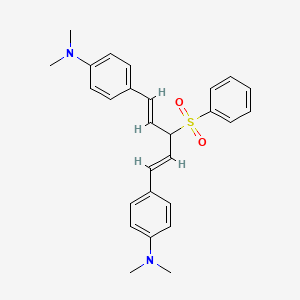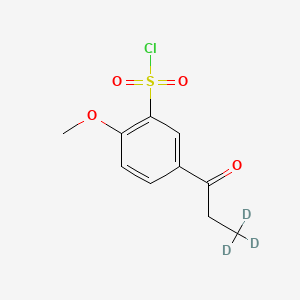![molecular formula C57H63Cl6NO20 B562499 N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel CAS No. 154044-74-3](/img/structure/B562499.png)
N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel” is a chemical compound with the CAS number 154044-74-3. It has a molecular weight of 1294.82 and a molecular formula of C57H63Cl6NO20 . This compound is an intermediate in the synthesis of a metabolite of Docetaxel, an antineoplastic .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to its large size and the presence of multiple functional groups. The molecular formula C57H63Cl6NO20 indicates that it contains 57 carbon atoms, 63 hydrogen atoms, 6 chlorine atoms, 1 nitrogen atom, and 20 oxygen atoms .Applications De Recherche Scientifique
Chemotherapy Efficacy
Docetaxel, as a cytotoxic taxane, is prominently featured in the treatment of various cancers due to its effectiveness in inhibiting microtubule depolymerization, which disrupts cell division. Its role in metastatic breast cancer has been established through clinical trials, demonstrating its efficacy as a monotherapy or in combination with other drugs, offering an option post-failure of prior chemotherapy (Lyseng-Williamson & Fenton, 2005). Similarly, Docetaxel's application extends to non-small cell lung cancer treatment, where it has shown promise as both a first-line and second-line treatment, improving survival rates in comparison to other standard treatments (Comer & Goa, 2000).
Nanocarrier Drug Delivery Systems
Innovations in nanotechnology have led to the development of nanocarriers for the delivery of Docetaxel, aiming to enhance its specificity and efficacy while minimizing side effects. Advanced delivery systems, including solid lipid nanoparticles and polymeric micelles, have been explored to improve the bioavailability and therapeutic impact of Docetaxel in targeting cancer cells, particularly in lung cancer treatment. These approaches offer significant potential in reducing the adverse effects associated with conventional Docetaxel formulations (Razak et al., 2021).
Pharmacokinetics and Variability
The pharmacokinetics of Docetaxel exhibits considerable inter-individual variability, affecting the optimal dosing for achieving desired efficacy and tolerability. Understanding the factors influencing Docetaxel's pharmacokinetics, including liver function and drug-drug interactions, is crucial for tailoring treatment to individual patients, enhancing therapeutic outcomes, and managing toxicity (Nieuweboer et al., 2015).
Drug Formulation and Quality
The transition from branded to generic formulations of Docetaxel has raised concerns regarding quality and safety. Studies comparing different Docetaxel formulations have identified variations in the quantity of active drug and levels of impurities, which could influence the safety profile and therapeutic efficacy. The presence of solvents like polysorbate 80 and ethanol in some formulations has been linked to increased toxicity, highlighting the importance of stringent quality control in the manufacturing process (Yiding & Zhongyi, 2021).
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-λ3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[1-[(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H63Cl6NO20/c1-30-36(79-49(69)43(66)42(33-15-11-9-12-16-33)64-50(70)84-53(3,4)28-75-25-32-19-21-35(74-8)22-20-32)24-57(73)47(82-48(68)34-17-13-10-14-18-34)45-55(7,46(67)44(41(30)54(57,5)6)81-52(72)77-27-40(59)63-61)37(80-51(71)76-26-39(58)62-60)23-38-56(45,29-78-38)83-31(2)65/h9-22,36-38,42-45,47,66,73H,23-29H2,1-8H3,(H,64,70)/t36-,37-,38+,42-,43+,44+,45-,47-,55+,56-,57+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUYTIMCKMTSCU-ZOPBECDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)COCC6=CC=C(C=C6)OC)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)COCC6=CC=C(C=C6)OC)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H63Cl6NO20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1294.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


